molecular formula C12H16ClNO2 B14839372 5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine

5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine

Katalognummer: B14839372
Molekulargewicht: 241.71 g/mol
InChI-Schlüssel: CDDCQCFBZPAXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16ClNO2. It is a pyridine derivative that features a tert-butoxy group, a chloro group, and a cyclopropoxy group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine typically involves the reaction of 2-chloro-4-cyclopropoxypyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states and functional groups .

Wissenschaftliche Forschungsanwendungen

5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Tert-butoxy-2-chloro-4-cyclopropoxypyridine is unique due to the combination of its functional groups and the specific arrangement of these groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C12H16ClNO2

Molekulargewicht

241.71 g/mol

IUPAC-Name

2-chloro-4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-10-7-14-11(13)6-9(10)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

CDDCQCFBZPAXMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CN=C(C=C1OC2CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.